

The Role of CAMK1D in Triple-Negative Breast Cancer: A Technical Guide

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Compound of Interest

Compound Name: CAMK1D-IN-1

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Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Genomic analyses have identified recurrent DNA copy number alterations in TNBC, including the amplification of chromosome 10p. Residing in this region is the gene for Calcium/Calmodulin-Dependent Protein Kinase 1D (CAMK1D), a serine/threonine kinase implicated as a key driver of TNBC pathogenesis. This technical guide synthesizes the current understanding of CAMK1D's role in TNBC, detailing its molecular functions, associated signaling pathways, clinical significance, and potential as a therapeutic target. It provides comprehensive data, detailed experimental protocols, and visual diagrams to serve as a resource for ongoing research and drug development efforts in this critical area.

CAMK1D Expression and Clinical Significance in TNBC

CAMK1D is a protein kinase whose expression and activity are frequently altered in basal-like breast cancer (BLBC), a subtype that largely overlaps with TNBC.[1][2] Genomic profiling has pinpointed CAMK1D as a candidate oncogene within a minimal region of amplification on chromosome 10p13, an aberration strongly associated with basal-like tumors.[2][3]

Genomic and Proteomic Alterations

Elevated CAMK1D expression is a direct consequence of this gene amplification.[3] Studies using comparative genomic hybridization (CGH) and immunohistochemistry (IHC) on primary tumor samples have quantified the prevalence of these alterations, highlighting their enrichment in the TNBC/basal-like subtype. Furthermore, IHC analysis reveals that CAMK1D protein expression is significantly more pronounced in invasive carcinomas compared to ductal carcinoma in situ (DCIS), suggesting a role in tumor progression.

Table 1: Clinical and Genomic Significance of CAMK1D in Breast Cancer | Parameter | Finding | Patient Cohort / Sample Type | Significance | Reference | | :--- | :--- | :--- | :--- | :--- | | Gene Amplification | Gain of chromosome 10p (locus of CAMK1D) | 28 Basal-like breast tumors | 39% (11/28) | P < 0.001 | ||| Gain of chromosome 10p (locus of CAMK1D) | 136 Non-basal-like tumors | 6% (8/136) | ||| Protein Expression | Moderate to strong staining by IHC | 259 Invasive breast carcinomas | 56% (144/259) | - | ||| Prognostic Value | High mRNA Expression | 255 TNBC Patients (ER-/PR-/HER2-) | HR: 1.53 (1.01 - 2.33) | Logrank P: 0.042 | |

Data generated using the Kaplan-Meier plotter online tool with TCGA RNA-seq data for ER-/PR-/HER2- breast cancer, split by the median. The Hazard Ratio (HR) indicates that high CAMK1D expression is associated with a 1.53-fold increased risk of relapse.

Molecular Function and Signaling Pathways

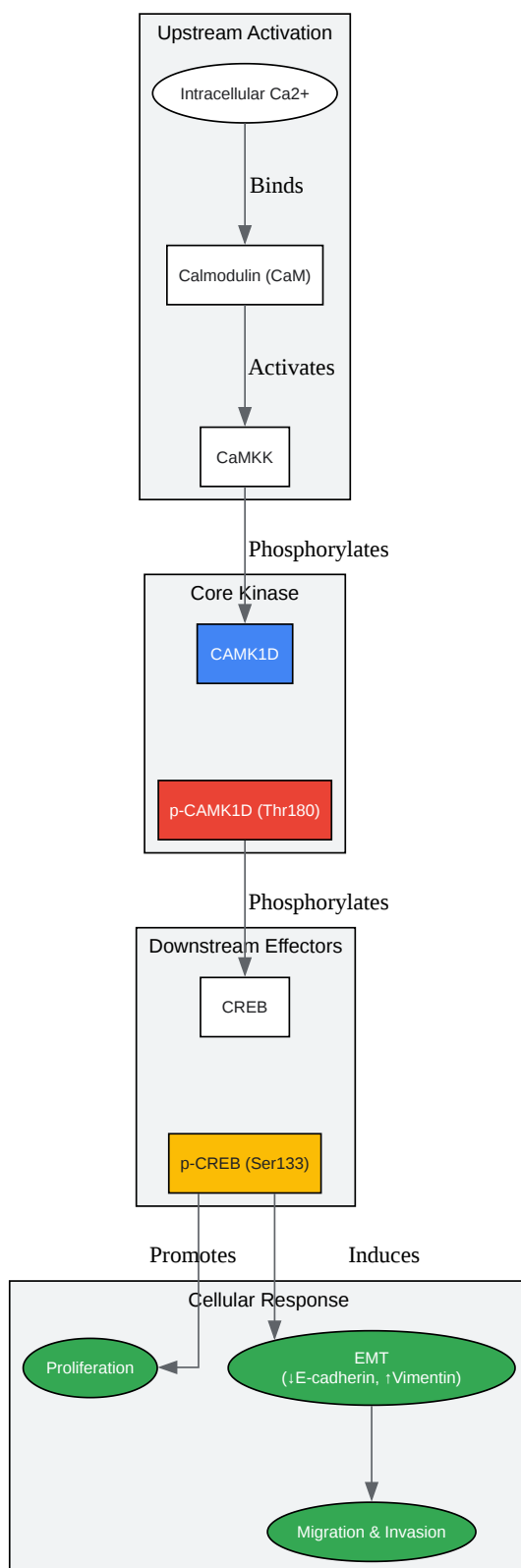
CAMK1D is a Ca²⁺/calmodulin-regulated serine/threonine kinase that functions as a critical node in intracellular signaling cascades, translating calcium signals into downstream cellular responses. In TNBC, its overactivity drives key oncogenic processes.

The CAMK1D Signaling Cascade in TNBC

The activation of CAMK1D is initiated by an increase in intracellular calcium (Ca²⁺). Ca²⁺ binds to calmodulin (CaM), and this complex then activates CAMK Kinase (CaMKK). Activated CaMKK subsequently phosphorylates CAMK1D on its activation loop at Threonine 180 (Thr180), leading to its full enzymatic activity.

Once active, a primary downstream effector of CAMK1D in breast epithelial cells is the transcription factor CREB (cAMP responsive element binding protein). CAMK1D phosphorylates CREB at Serine 133 (Ser133), an event that promotes the transcription of

genes integral to cell proliferation and the Epithelial-Mesenchymal Transition (EMT). This cascade results in hallmark features of aggressive cancer, including decreased expression of the epithelial marker E-cadherin and increased expression of the mesenchymal marker vimentin, ultimately promoting cell migration and invasion.





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